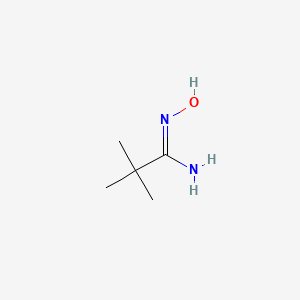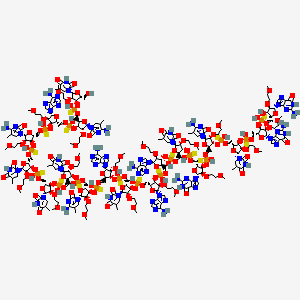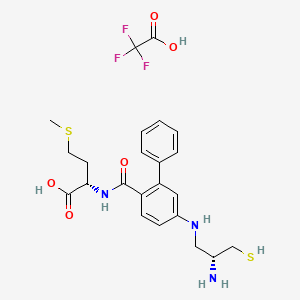
FTI-276 trifluoroacetate salt
Vue d'ensemble
Description
FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It is renowned for its ability to antagonize both H and K-Ras oncogenic signaling . This compound effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM .
Molecular Structure Analysis
The molecular formula of FTI-276 trifluoroacetate salt is C21H27N3O3S2•C2HF3O2 . The molecular weight is 547.61 .Chemical Reactions Analysis
FTI-276 trifluoroacetate salt is a C AAX peptidomimetic inhibitor of farnesyltransferase (FTase; IC50 = 500 pM) . It contains the C-terminal C AAX sequence, Cys-Val-Iso-Met (CVIM), of K-Ras4B, a form of Ras that is commonly mutated in human cancers .Physical And Chemical Properties Analysis
FTI-276 trifluoroacetate salt is a white to off-white solid . It is supplied as a trifluoroacetate salt .Applications De Recherche Scientifique
Inhibition of Farnesyltransferase
FTI-276 trifluoroacetate salt is a highly potent inhibitor of farnesyltransferase (Ftase) in vitro . It effectively hinders the catalytic function of Ftase, leading to the inhibition of post-translational protein modifications . This disruption of Ftase activity impedes crucial cellular functioning .
Antagonizing Oncogenic Signaling
FTI-276 trifluoroacetate salt is known to antagonize both H and K-Ras oncogenic signaling . By blocking these signaling pathways, it can potentially inhibit the growth and proliferation of cancer cells .
Anti-Cancer Agent
FTI-276 trifluoroacetate salt has been recognized as an anti-cancer agent . It has been shown to selectively block the growth of a human lung carcinoma expressing oncogenic K-Ras .
Modulation of Gene Expression
Within scientific research, FTI-276 trifluoroacetate salt has been employed to investigate its impact on the modulation of specific gene expression . This can provide insights into the genetic mechanisms underlying various diseases.
Therapeutic Strategies for Cancer
FTI-276 trifluoroacetate salt has played a critical role in exploring the development of therapeutic strategies for cancer . Its ability to inhibit oncogenic signaling and Ftase makes it a potential candidate for cancer therapy .
Investigation of Drug Resistance
The utilization of FTI-276 trifluoroacetate salt has shed light on its effects on drug resistance development in certain bacterial strains . This can contribute to the development of more effective antibiotics and treatments for bacterial infections.
Inhibition of Cell Growth
FTI-276 trifluoroacetate salt inhibits the growth of NIH3T3 cells expressing oncogenic farnesylated H-Ras (RasF), but not geranylgeranylated H-Ras (RasGG) or Raf, when used at a concentration of 20 µM .
Reduction of Tumor Growth
FTI-276 trifluoroacetate salt (50 mg/kg) also reduces tumor growth in a mouse xenograft model using Calu-1 cells that contain a K-Ras oncogenic mutation .
Mécanisme D'action
Target of Action
FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It primarily targets farnesyltransferase (FTase) , a pivotal enzyme involved in post-translational protein modification . This enzyme plays a vital role in numerous cellular processes, including the oncogenic signaling of both H and K-Ras .
Mode of Action
The mechanism of action of FTI-276 trifluoroacetate salt centers around its potent inhibition of farnesyltransferase (FTase) . Acting upon the active site of the enzyme, FTI-276 trifluoroacetate salt effectively hinders its catalytic function . This leads to the inhibition of post-translational protein modifications , disrupting the crucial processes mediated by this enzyme and ultimately impeding cellular functioning .
Biochemical Pathways
FTI-276 trifluoroacetate salt affects the biochemical pathways involving the post-translational modification of proteins . By inhibiting FTase, it disrupts the normal functioning of these pathways . The compound’s interaction with its targets leads to changes in cell signaling pathways and the modulation of specific gene expression .
Pharmacokinetics
Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .
Result of Action
FTI-276 trifluoroacetate salt has been shown to antagonize both H and K-Ras oncogenic signaling . It effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM . As an anti-cancer agent, it has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression .
Orientations Futures
While the specific future directions of FTI-276 trifluoroacetate salt are not explicitly mentioned in the search results, it is known that this compound has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression . It has also played a critical role in exploring the involvement of FTI-276 trifluoroacetate salt in cancer progression and the development of therapeutic strategies for cancer and other diseases .
Propriétés
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHISGQCODLHL-WSCVZUBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTI-276 trifluoroacetate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
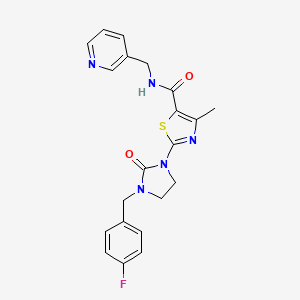
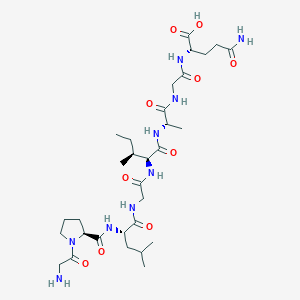
![Acetamide, N-[3-[4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoro-](/img/structure/B3181729.png)

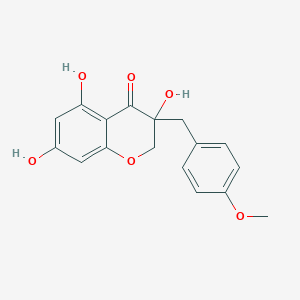
![Thieno[3,2-c]pyridin-6(5H)-one, 4-methyl-](/img/structure/B3181751.png)
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
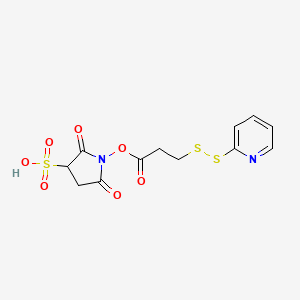

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
